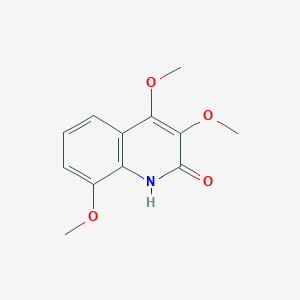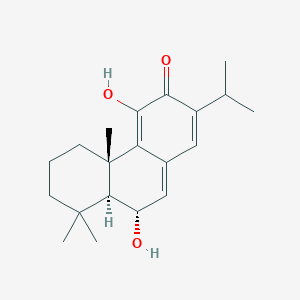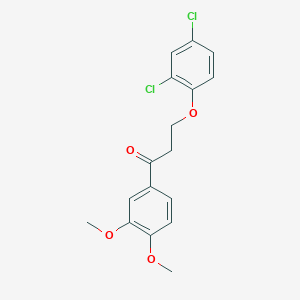
3,4,8-Trimethoxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,8-Trimethoxyquinolin-2(1H)-one is a chemical compound with a molecular formula of C12H11NO4. It is a derivative of quinoline and has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 3,4,8-Trimethoxyquinolin-2(1H)-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, studies have shown that this compound can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,4,8-Trimethoxyquinolin-2(1H)-one in lab experiments is its potential use in cancer research. This compound has been shown to have anticancer properties and can induce apoptosis in cancer cells. However, one of the major limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to healthy cells, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the study of 3,4,8-Trimethoxyquinolin-2(1H)-one. One direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound inhibits the activity of certain enzymes and induces apoptosis in cancer cells. Another direction is the development of new compounds that are based on this compound. These compounds could potentially have improved anticancer properties and reduced toxicity. Finally, future research could focus on the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve their effectiveness.
Méthodes De Synthèse
The synthesis of 3,4,8-Trimethoxyquinolin-2(1H)-one is a multi-step process that involves the reaction of various chemical compounds. One of the most common methods for synthesizing this compound is through the reaction of 2,4,5-trimethoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of sodium methoxide. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain this compound.
Applications De Recherche Scientifique
3,4,8-Trimethoxyquinolin-2(1H)-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C12H13NO4 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
3,4,8-trimethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO4/c1-15-8-6-4-5-7-9(8)13-12(14)11(17-3)10(7)16-2/h4-6H,1-3H3,(H,13,14) |
Clé InChI |
OKUQNQUSANXMTM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC(=O)C(=C2OC)OC |
SMILES canonique |
COC1=CC=CC2=C1NC(=O)C(=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)



![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)


![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)





